molecular formula C15H14N2O4S B446738 2-({2-nitrophenyl}sulfonyl)-1,2,3,4-tetrahydroisoquinoline

2-({2-nitrophenyl}sulfonyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B446738
M. Wt: 318.3g/mol
InChI Key: OFCQHSXIWRHXFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({2-nitrophenyl}sulfonyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonyl group attached to a nitrophenyl ring, which is further connected to a tetrahydroisoquinoline moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-nitrophenyl}sulfonyl)-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of 2-nitrobenzenesulfonyl chloride with 1,2,3,4-tetrahydroisoquinoline. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-({2-nitrophenyl}sulfonyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Bases like sodium hydroxide or potassium carbonate are typically employed.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-({2-nitrophenyl}sulfonyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide bonds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of various chemical intermediates and fine chemicals

Mechanism of Action

The mechanism of action of 2-({2-nitrophenyl}sulfonyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their function. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({2-nitrophenyl}sulfonyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific combination of a nitrophenyl sulfonyl group with a tetrahydroisoquinoline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H14N2O4S

Molecular Weight

318.3g/mol

IUPAC Name

2-(2-nitrophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C15H14N2O4S/c18-17(19)14-7-3-4-8-15(14)22(20,21)16-10-9-12-5-1-2-6-13(12)11-16/h1-8H,9-11H2

InChI Key

OFCQHSXIWRHXFF-UHFFFAOYSA-N

SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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